molecular formula C10H12F3NO B3333092 (S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol CAS No. 944836-45-7

(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol

Cat. No. B3333092
CAS RN: 944836-45-7
M. Wt: 219.2 g/mol
InChI Key: GEYXUGRRBOYABT-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol, also known as SAMP, is an organic compound with a variety of uses in the scientific research industry. It is a chiral molecule that can exist in two forms, and is used as a building block in organic synthesis. SAMP has been used in a variety of applications, ranging from drug development to chemical reactions.

Scientific Research Applications

(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol has many applications in scientific research. It is used as a building block in organic synthesis, as a chiral molecule in drug development, and as an intermediate in the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals, pesticides, and agrochemicals. In addition, it has been used in the synthesis of nucleoside analogs and in the synthesis of chiral molecules for drug development.

Mechanism of Action

(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol is a chiral molecule, meaning it can exist in two forms. The two forms are referred to as the S-form and the R-form. The S-form is the active form of the molecule and is responsible for its biological activity. It binds to specific receptors in the body, which then triggers a cascade of reactions. These reactions can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer activity. It has also been shown to have neuroprotective effects, and it has been used as an antidepressant. In addition, it has been shown to have anticonvulsant activity, and it has been used to treat epilepsy.

Advantages and Limitations for Lab Experiments

(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol has many advantages for use in laboratory experiments. It is a chiral molecule, which makes it useful for the development of drugs. It is also relatively easy to synthesize, and it is widely available. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable molecule, and it can be difficult to purify. In addition, it is a relatively expensive molecule and can be difficult to find in large quantities.

Future Directions

There are many possible future directions for the use of (S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol in scientific research. It could be used as a building block in organic synthesis, or as an intermediate in the synthesis of other compounds. It could also be used in the development of new drugs, or in the synthesis of nucleoside analogs. In addition, it could be used in the development of pesticides and agrochemicals, or as an antidepressant or anticonvulsant. Finally, it could be used in the development of new chiral molecules for drug development.

properties

IUPAC Name

(2S)-2-amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)9-4-2-1-3-7(9)5-8(14)6-15/h1-4,8,15H,5-6,14H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYXUGRRBOYABT-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CO)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](CO)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol
Reactant of Route 2
(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol
Reactant of Route 3
(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol
Reactant of Route 4
(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol
Reactant of Route 5
(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol
Reactant of Route 6
(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.